molecular formula C22H19NO B14573171 Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- CAS No. 61430-47-5

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-

Cat. No.: B14573171
CAS No.: 61430-47-5
M. Wt: 313.4 g/mol
InChI Key: PGVIZIDLBKRQBD-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzo[f]quinoline core structure substituted with a 4-methoxyphenyl group at the 3-position and two methyl groups at the 1 and 2 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

CAS No.

61430-47-5

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2-dimethylbenzo[f]quinoline

InChI

InChI=1S/C22H19NO/c1-14-15(2)22(17-8-11-18(24-3)12-9-17)23-20-13-10-16-6-4-5-7-19(16)21(14)20/h4-13H,1-3H3

InChI Key

PGVIZIDLBKRQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines. This cyclization can be catalyzed by transition metals such as platinum chloride or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts are some of the green chemistry approaches that can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific biological target.

Comparison with Similar Compounds

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- can be compared with other similar compounds such as:

The uniqueness of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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